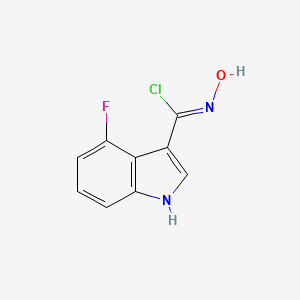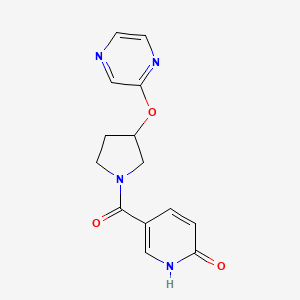![molecular formula C19H24ClN3O B2514751 1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine CAS No. 1214809-47-8](/img/structure/B2514751.png)
1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a piperazine derivative that has been synthesized by chemists for its potential use as a research tool in various fields, including neuroscience, pharmacology, and biochemistry.
作用機序
CPP acts as a competitive antagonist of the NMDA receptor, binding to the receptor and blocking the activity of glutamate, the primary neurotransmitter that activates the receptor. This results in a decrease in the excitability of neurons and a reduction in synaptic plasticity, which is thought to underlie learning and memory processes.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects in various systems. In the nervous system, CPP has been shown to inhibit long-term potentiation, a process that is thought to be involved in memory formation. In the cardiovascular system, CPP has been shown to induce vasodilation, which may have implications for the treatment of hypertension.
実験室実験の利点と制限
CPP has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor. However, it also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are several future directions for research on CPP. One area of interest is the development of more selective NMDA receptor antagonists that can be used to study specific subtypes of the receptor. Another area of interest is the use of CPP as a potential therapeutic agent for the treatment of neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to understand the potential toxic effects of CPP and to develop safer dosing protocols for its use in research.
合成法
The synthesis of CPP involves the reaction of 1-(3-chlorophenyl)piperazine with propargyl bromide in the presence of sodium hydride. The resulting product is then treated with piperidine-2-carbonyl chloride to yield CPP. This method of synthesis has been optimized to produce high yields of CPP with minimal impurities.
科学的研究の応用
CPP has been used extensively in scientific research as a tool to study the function of various receptors and ion channels in the nervous system. It has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in learning and memory. CPP has also been used to study the function of nicotinic acetylcholine receptors, which are involved in various physiological processes, including muscle contraction and cognitive function.
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(1-prop-2-ynylpiperidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O/c1-2-9-22-10-4-3-8-18(22)19(24)23-13-11-21(12-14-23)17-7-5-6-16(20)15-17/h1,5-7,15,18H,3-4,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDBDJQHNMPKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2514668.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2514671.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2514672.png)
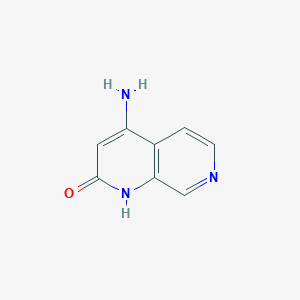
![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)
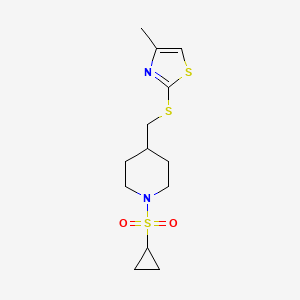
![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)

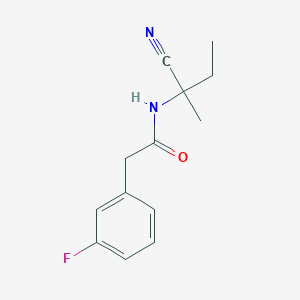
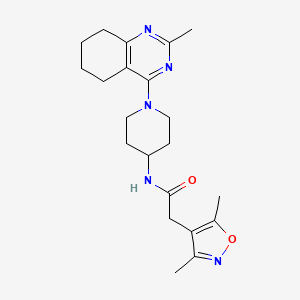
![Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2514686.png)
